Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Value of a Versatile Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the identification and exploitation of versatile chemical scaffolds are paramount to the development of novel therapeutics. 4-(Benzyloxy)-3-methylaniline hydrochloride (CAS: 1150114-24-1) emerges as a compound of significant interest, offering a unique combination of structural features that position it as a valuable starting material for the synthesis of a diverse array of biologically active molecules.[1][2] This technical guide provides an in-depth exploration of the potential research avenues for this compound, grounded in established chemical principles and analogous applications of related structures. We will delve into its synthetic utility, potential pharmacological applications, and provide detailed, actionable experimental protocols for researchers, scientists, and drug development professionals.
The core structure of 4-(Benzyloxy)-3-methylaniline hydrochloride, featuring a protected phenol, a reactive aniline, and a methyl group, presents a trifecta of opportunities for chemical modification. The benzyloxy group offers a stable protecting group for the phenolic hydroxyl, which can be strategically deprotected to introduce further functionality. The aniline moiety is a classical nucleophile, readily participating in a wide range of C-N bond-forming reactions, crucial for building complex molecular architectures.[3] The methyl group, while seemingly simple, can influence the steric and electronic properties of the aromatic ring, potentially modulating biological activity and metabolic stability.
This guide will illuminate three primary areas of research for 4-(Benzyloxy)-3-methylaniline hydrochloride: its application as a key building block in the synthesis of kinase inhibitors for oncology, its potential in the development of novel anti-inflammatory and analgesic agents, and its utility in the construction of innovative heterocyclic scaffolds with broad therapeutic possibilities.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 4-(Benzyloxy)-3-methylaniline hydrochloride is essential for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 1150114-24-1 | [1][2] |
| Molecular Formula | C14H16ClNO | [1][2] |
| Molecular Weight | 249.74 g/mol | [1] |
| Appearance | Off-white to pink or yellow crystalline powder | N/A |
| Purity | Typically ≥98% | [2] |
I. A Pivotal Intermediate in the Synthesis of Kinase Inhibitors
The anilino-quinazoline and anilino-quinoline cores are privileged scaffolds in the design of potent and selective kinase inhibitors, a cornerstone of modern cancer therapy.[4][5][6] 4-(Benzyloxy)-3-methylaniline hydrochloride serves as an ideal precursor for the aniline fragment of these inhibitors, with the benzyloxy and methyl groups offering opportunities for fine-tuning target engagement and pharmacokinetic properties.
Scientific Rationale
The aniline nitrogen of 4-(Benzyloxy)-3-methylaniline can act as a nucleophile to displace a leaving group (typically a chlorine) at the 4-position of a quinazoline or quinoline ring system. This reaction, a nucleophilic aromatic substitution (SNAr), is a fundamental transformation in the synthesis of this class of inhibitors.[7] The benzyloxy group can be retained to explore interactions within the ATP-binding pocket of the target kinase or can be deprotected to the corresponding phenol, providing a handle for further derivatization to enhance potency or solubility. The methyl group's steric bulk can influence the conformation of the molecule, potentially leading to improved selectivity for the target kinase.
Experimental Workflow: Synthesis of a Hypothetical Anilino-Quinazoline Kinase Inhibitor
This workflow outlines the general steps for the synthesis of a 4-(anilino)quinazoline derivative from 4-(Benzyloxy)-3-methylaniline hydrochloride.
Caption: Synthetic workflow for an anilino-quinazoline kinase inhibitor.
Detailed Protocol: Synthesis of N-(4-(benzyloxy)-3-methylphenyl)quinazolin-4-amine
Step 1: Preparation of the Free Base (4-(Benzyloxy)-3-methylaniline)
-
Dissolve 4-(Benzyloxy)-3-methylaniline hydrochloride (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the aqueous layer is basic (pH ~8-9).
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the free base as an oil or low-melting solid.
Causality: The hydrochloride salt is converted to the free aniline to ensure the nitrogen is nucleophilic for the subsequent SNAr reaction.[3]
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of 4-(benzyloxy)-3-methylaniline (1.0 eq) in isopropanol, add 4-chloroquinazoline (1.0 eq).
-
Add a catalytic amount of hydrochloric acid (a few drops).
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.
Causality: The SNAr reaction forms the critical C-N bond between the aniline and the quinazoline core. The acidic catalyst protonates the quinazoline ring, activating it towards nucleophilic attack.
Step 3 (Optional): Deprotection of the Benzyloxy Group
-
Dissolve the product from Step 2 in ethanol or methanol.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction at room temperature until TLC indicates the complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.
Causality: Hydrogenolysis is a standard method for cleaving a benzyl ether to reveal the free phenol, which can be a key pharmacophore for hydrogen bonding interactions with the target protein.
II. Exploration of Anti-inflammatory and Analgesic Potential
Substituted anilines are present in a number of non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesic agents. The structural motifs within 4-(Benzyloxy)-3-methylaniline hydrochloride suggest its potential as a scaffold for the development of novel compounds with anti-inflammatory and analgesic properties.
Scientific Rationale
The aniline moiety can be acylated or incorporated into heterocyclic systems known to possess anti-inflammatory or analgesic activity. For instance, reaction with derivatives of salicylic acid could yield salicylanilide-based compounds, a class of molecules with documented biological activities.[8] Furthermore, the overall lipophilicity and electronic properties imparted by the benzyloxy and methyl groups can be systematically varied to optimize activity and reduce potential toxicity.
Experimental Workflow: Synthesis and Screening of Potential Anti-inflammatory Agents
Caption: Workflow for the development of anti-inflammatory agents.
Proposed Protocol: Synthesis of a Salicylanilide Derivative
-
Prepare the free base of 4-(benzyloxy)-3-methylaniline as described previously.
-
In a separate flask, dissolve acetylsalicylic acid (aspirin) (1.0 eq) in thionyl chloride (SOCl₂) and gently reflux for 30 minutes to form the acid chloride. Remove the excess SOCl₂ under reduced pressure.
-
Dissolve the resulting acetylsalicyloyl chloride in dry DCM and cool to 0 °C.
-
Slowly add a solution of 4-(benzyloxy)-3-methylaniline (1.0 eq) and triethylamine (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate. Purify the crude product by column chromatography on silica gel.
Causality: This Schotten-Baumann-type reaction couples the aniline with the activated carboxylic acid to form an amide bond, a common linkage in many pharmaceutical agents.
III. A Gateway to Novel Heterocyclic Scaffolds
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their diverse chemical properties and ability to engage with biological targets.[9] 4-(Benzyloxy)-3-methylaniline hydrochloride is a versatile starting material for the construction of various heterocyclic systems, such as benzimidazoles, quinoxalines, and benzothiazoles.
Scientific Rationale
The aniline group, often in conjunction with a vicinal functional group that can be introduced onto the aromatic ring, can participate in condensation reactions to form five- or six-membered heterocyclic rings. For example, reaction with a dicarbonyl compound can lead to the formation of a quinoxaline ring.[10] The substituents on the aniline ring can be strategically chosen to influence the properties and biological activity of the resulting heterocyclic system.
Experimental Workflow: General Synthesis of Benzimidazole Derivatives
Caption: General workflow for the synthesis of benzimidazole derivatives.
Proposed Protocol: Synthesis of a 2-Substituted-5-(benzyloxy)-6-methyl-1H-benzo[d]imidazole
Step 1: Nitration of 4-(Benzyloxy)-3-methylaniline
-
Protect the aniline group of 4-(benzyloxy)-3-methylaniline, for example, by acetylation with acetic anhydride.
-
Dissolve the protected aniline in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for a specified time, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and collect the precipitated nitro product by filtration.
-
Deprotect the aniline group (e.g., by acid or base hydrolysis).
Step 2: Reduction of the Nitro Group
-
Dissolve the nitro-aniline derivative in ethanol or acetic acid.
-
Add a reducing agent such as tin(II) chloride (SnCl₂) and concentrated HCl, or perform catalytic hydrogenation (H₂, Pd/C).
-
Heat the reaction if necessary and monitor by TLC.
-
Upon completion, neutralize the reaction mixture and extract the diamine product.
Step 3: Cyclocondensation
-
Dissolve the resulting diamine in a suitable solvent like ethanol or acetic acid.
-
Add an aldehyde or a carboxylic acid (or its derivative) (1.0 eq).
-
Heat the reaction mixture to reflux. For carboxylic acids, a condensing agent like polyphosphoric acid (PPA) may be required.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, neutralize, and extract the benzimidazole product.
Causality: This multi-step sequence first introduces a second nitrogen functionality onto the aromatic ring, which then undergoes an intramolecular condensation with an electrophilic carbon from the aldehyde or carboxylic acid to form the stable benzimidazole ring system.
Conclusion and Future Directions
4-(Benzyloxy)-3-methylaniline hydrochloride represents a largely untapped resource with significant potential for the discovery of new therapeutic agents. Its strategic combination of a protected phenol, a reactive aniline, and a modulating methyl group makes it an attractive starting point for the synthesis of kinase inhibitors, anti-inflammatory and analgesic compounds, and novel heterocyclic scaffolds. The protocols and workflows detailed in this guide provide a solid foundation for researchers to embark on the exploration of this promising chemical entity. Future research should focus on the systematic exploration of the chemical space accessible from this scaffold, coupled with robust biological screening to identify and optimize lead compounds for a variety of disease targets.
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